3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine
Description
Properties
IUPAC Name |
3-[2-(4-ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-13-5-7-14(8-6-13)17-10-9-16-11-15(2,3)18-12-16/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHYJSSGZFQCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2CC(OC2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine typically involves the reaction of 4-ethylphenol with an appropriate oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of simpler alcohols or amines.
Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.35 g/mol
- CAS Number : 31531289
- Chemical Structure : The compound features an oxazolidine ring, which is known for its role in pharmaceuticals.
Anticancer Activity
Recent studies have explored the potential of 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine as an anticancer agent. Oxazolidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, several oxazolidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the oxazolidine structure enhanced its effectiveness against tumor cells, suggesting that similar modifications to this compound could yield promising results .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Oxazolidines are known to inhibit bacterial protein synthesis, making them potential candidates for antibiotic development.
Data Table: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Agricultural Applications
Oxazolidines have shown potential as agrochemicals due to their ability to act as growth regulators or pesticides.
Herbicidal Activity
Research has indicated that certain oxazolidine derivatives can inhibit the growth of specific weed species without harming crops. This property makes them suitable for developing selective herbicides.
Case Study Example :
A study conducted on various oxazolidine compounds demonstrated significant herbicidal activity against common agricultural weeds. The findings suggest that this compound could be effective in agricultural settings .
Material Science Applications
The unique chemical structure of oxazolidines allows for their use in synthesizing polymers with specific properties.
Polymerization Studies
Oxazolidines can serve as monomers or cross-linking agents in polymer chemistry. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(oxazolidine) | 250 | 40 |
| Standard Polymer | 200 | 30 |
Mechanism of Action
The mechanism of action of 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine Derivatives
Substituent Effects on Fungicidal Activity
UBE Industries () highlights oxazolidine derivatives with structural similarities, such as:
- Compound No. 22: 2-methyl-2-(p-chlorophenylpropyl)-3-(1-imidazolylcarbonyl)-5,5-dimethyl-1,3-oxazolidine.
- Compound No. 23: 2-methyl-2-(p-bromophenylpropyl)-3-(1-imidazolylcarbonyl)-5,5-dimethyl-1,3-oxazolidine.
Key Comparisons :
- Core Structure : All share the 5,5-dimethyl-1,3-oxazolidine backbone.
- Substituents: The target compound has a phenoxyethyl group, while UBE’s derivatives feature halogenated phenylpropyl groups.
- Biological Activity : UBE’s compounds exhibit fungicidal properties, suggesting that the target compound may share similar applications. However, the absence of an imidazolylcarbonyl group in the target compound could reduce its potency compared to UBE’s derivatives .
Table 1: Structural and Functional Comparison of Oxazolidine Derivatives
Comparison with Phenoxy-Containing Heterocycles
Phenoxy Propanolamines ()
Compounds like 1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol () share a phenoxy moiety but differ in core structure (propanolamine vs. oxazolidine). These compounds are likely β-blockers or intermediates, emphasizing pharmacological over agrochemical applications.
Physical Properties :
- pH: Phenoxy propanolamines exhibit pH ranges of 4.5–6.5 in solution, suggesting moderate acidity . The target compound’s pH behavior is undocumented but may differ due to its non-ionic oxazolidine core.
- Stability: Oxazolidines are generally more stable than propanolamines, which may hydrolyze under acidic conditions.
Benzamide Derivatives ()
2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides () feature a 4-ethylphenoxy group but incorporate a benzamide-carbamothioyl scaffold.
Key Differences :
Comparison with Heterocyclic Stability: Dioxane Derivatives
describes 2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl as part of an azetidinone derivative.
- Substituent Influence: The 4-fluorophenyl group enhances electron-withdrawing effects, unlike the target compound’s 4-ethylphenoxy group, which is electron-donating .
Biological Activity
3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that merit detailed exploration. This article provides an overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.35 g/mol
- CAS Number : 31531289
The biological activity of this compound primarily revolves around its interaction with various biological targets. The oxazolidine ring is known for its role in antibiotic activity, particularly against Gram-positive bacteria. This compound may exhibit similar properties due to structural analogies with known oxazolidinone antibiotics.
Antimicrobial Activity
Research indicates that compounds within the oxazolidine class can exhibit significant antimicrobial properties. For example:
- Case Study : A study evaluating the antimicrobial efficacy of various oxazolidines revealed that derivatives similar to this compound showed promising results against Staphylococcus aureus and Enterococcus faecalis .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways:
- Research Finding : In vitro assays indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages .
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound has been evaluated in several cancer cell lines:
- Case Study : A recent study demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
What are the recommended protocols for synthesizing 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For optimization, employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield. Use HPLC or GC-MS for purity validation . Advanced approaches include computational modeling (e.g., density functional theory) to predict reactive intermediates and transition states .
How can structural ambiguities in this oxazolidine derivative be resolved using crystallographic or spectroscopic methods?
Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and torsion-angle data, as demonstrated in analogous imidazo-pyridine systems . For dynamic structural analysis, combine NMR (e.g., NOESY for spatial proximity) with IR spectroscopy to track functional-group interactions. Discrepancies in spectral data should be cross-validated using ab initio molecular dynamics simulations .
What experimental frameworks are suitable for studying the compound’s environmental fate, such as hydrolysis or photodegradation?
Answer: Design controlled hydrolysis experiments under varying pH and temperature, using LC-QTOF-MS to identify degradation products. For photostability, employ UV irradiation chambers coupled with kinetic modeling (e.g., pseudo-first-order decay constants). Reference Guiding Principle 2 (linking to atmospheric chemistry theory) to contextualize pollutant transport mechanisms .
How can conflicting data on the compound’s catalytic or inhibitory properties be reconciled in heterogeneous systems?
Answer: Apply orthogonal design to isolate variables (e.g., surface adsorption vs. bulk-phase reactivity). Use surface-sensitive techniques like XPS or AFM to characterize catalyst interfaces. For enzymatic inhibition studies, integrate Michaelis-Menten kinetics with molecular docking simulations to distinguish competitive vs. non-competitive binding modes .
What methodologies are recommended for integrating this compound into theoretical models of reaction mechanisms?
Answer: Develop a hybrid QM/MM (quantum mechanics/molecular mechanics) framework to simulate reaction pathways. Validate against experimental kinetic isotope effects (KIEs) and substituent Hammett plots. For solvent effects, apply continuum solvation models (e.g., COSMO-RS) .
How can researchers design experiments to investigate the compound’s role in supramolecular assemblies or host-guest interactions?
Answer: Utilize isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with NMR titration for stoichiometric analysis. For structural insights, employ small-angle X-ray scattering (SAXS) or cryo-EM for larger assemblies. Theoretical support can involve topological descriptors (e.g., Hirshfeld surfaces) .
What advanced techniques address challenges in quantifying trace amounts of this compound in complex matrices?
Answer: Implement isotope dilution mass spectrometry (ID-MS) with -labeled analogs for precision. For biological matrices, use SPE (solid-phase extraction) coupled with UPLC-MS/MS. Method validation should follow ICH guidelines, including LOD/LOQ determination and matrix-effect correction .
How can the compound’s stability under non-ambient conditions (e.g., high pressure, cryogenic) be systematically evaluated?
Answer: Use high-pressure autoclaves with in-situ FTIR monitoring for real-time degradation analysis. For cryogenic studies, employ differential scanning calorimetry (DSC) to detect phase transitions. Correlate with computational free-energy landscapes via metadynamics simulations .
What strategies ensure reproducibility when scaling up synthetic procedures from lab-to-bench scales?
Answer: Adopt DoE (Design of Experiments) principles to identify critical process parameters (CPPs). Use PAT (process analytical technology) tools like inline Raman spectroscopy for real-time monitoring. Scale-down studies using microreactors can mimic large-scale hydrodynamics .
How can researchers contextualize findings within broader chemical or pharmacological theories?
Answer: Link mechanistic data to existing frameworks (e.g., Hammett’s σ-ρ relationships for electronic effects, or Lipinski’s rules for bioavailability predictions). For interdisciplinary studies, align with Guiding Principle 2 by mapping results to ecological risk assessment models or enzyme inhibition paradigms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
